Cyclopent-3-en-1-yl benzoate Cyclopent-3-en-1-yl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14351337
InChI: InChI=1S/C12H12O2/c13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-11/h1-7,11H,8-9H2
SMILES:
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol

Cyclopent-3-en-1-yl benzoate

CAS No.:

Cat. No.: VC14351337

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Cyclopent-3-en-1-yl benzoate -

Specification

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
IUPAC Name cyclopent-3-en-1-yl benzoate
Standard InChI InChI=1S/C12H12O2/c13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-11/h1-7,11H,8-9H2
Standard InChI Key SYXOLCRDDVKIAM-UHFFFAOYSA-N
Canonical SMILES C1C=CCC1OC(=O)C2=CC=CC=C2

Introduction

Structural Characterization and Molecular Geometry

Key Structural Features:

  • Double Bond Position: The C3–C4 double bond imposes rigidity, reducing conformational flexibility compared to saturated cyclopentyl analogs.

  • Dihedral Angle: The benzene ring of the benzoate group forms a dihedral angle of approximately 26.0° with the mean plane of the cyclopentene ring , optimizing π-π interactions in the solid state.

  • Substituent Effects: Electron-withdrawing groups (e.g., iodine in analogs ) or aromatic substituents can modulate the electronic environment of the cyclopentene ring, altering reactivity in annulation or cycloaddition reactions .

Physicochemical Properties

While experimental data for cyclopent-3-en-1-yl benzoate are scarce, inferences can be drawn from structurally related compounds:

PropertyCyclopent-3-en-1-yl Benzoate (Inferred)Butyl Benzoate
Molecular Weight~204.23 g/mol178.23 g/mol
Melting Point80–90°C (estimated)-22°C
Boiling Point250–260°C (estimated)249°C
Density1.12–1.15 g/cm³1.01 g/mL
Solubility in WaterInsoluble0.06 g/L
Refractive Index~1.521.496

The rigid cyclopentene ring increases melting and boiling points compared to linear esters like butyl benzoate. The compound’s insolubility in water aligns with its hydrophobic aromatic and cyclic components.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Cyclopentene protons resonate between δ 5.5–6.5 ppm (double bond protons) and δ 2.5–3.5 ppm (methylene protons adjacent to the ester) .

    • Benzoate aromatic protons appear as a multiplet at δ 7.2–8.2 ppm .

  • ¹³C NMR:

    • The carbonyl carbon of the ester group is observed at ~165–170 ppm .

    • Cyclopentene carbons: C1 (ester attachment) at ~80–90 ppm, C3–C4 (double bond) at ~120–130 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1270–1150 cm⁻¹ (C–O ester stretch) .

  • C=C stretch of the cyclopentene ring at ~1600 cm⁻¹.

Challenges and Future Directions

  • Stereochemical Control: Asymmetric synthesis of enantiopure cyclopent-3-en-1-yl benzoates remains underdeveloped. Catalytic enantioselective annulations could address this gap .

  • Stability Studies: The compound’s sensitivity to heat and oxidation warrants investigation, particularly for industrial applications.

  • Biological Screening: Systematic evaluation of antimicrobial, anti-inflammatory, and anticancer activities is needed to unlock therapeutic potential.

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